3-Isocyanatocyclobutan-1-one
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Description
3-Isocyanatocyclobutan-1-one, also known as IBO, is a cyclic isocyanate compound . It has gained attention in the field of chemical research due to its unique properties and potential applications. This compound has a four-membered ring structure, which makes it highly reactive and useful in various chemical reactions.
Synthesis Analysis
The synthesis of this compound is a topic of ongoing research. It is known for its perplexing characteristics and offers unique opportunities for various applications. Its versatile nature allows for innovative studies in fields like organic synthesis and material science.Molecular Structure Analysis
The molecular formula of this compound is C5H5NO2 . It has a molecular weight of 111.10 g/mol . The IUPAC name for this compound is this compound . The InChI code is 1S/C5H5NO2/c7-3-6-4-1-5(8)2-4/h4H,1-2H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 111.10 g/mol . It has a computed XLogP3-AA value of 0.5 , indicating its partition coefficient between octanol and water. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has 1 rotatable bond . Its exact mass and monoisotopic mass are 111.032028402 g/mol . The topological polar surface area is 46.5 Ų . It has 8 heavy atoms . The compound is canonicalized .Scientific Research Applications
Novel Nonpeptidic Small Molecule Agonists : Cyclobutane derivatives, related to 3-Isocyanatocyclobutan-1-one, have been identified as novel nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor. These compounds, including this compound, showed potent activity both in vitro and in vivo (Liu et al., 2012).
Potent VLA-4 Antagonists : A series of functionalized 3-aminocyclobut-2-en-1-ones, similar in structure to this compound, were synthesized and found to be potent antagonists of VLA-4, a protein involved in immune responses (Brand et al., 2003).
Photocycloaddition Reactions : The photocycloaddition reactions of cyclobutane derivatives, akin to this compound, have been extensively studied for their applications in synthetic chemistry and the development of new materials (Inhülsen et al., 2008).
Coordination Polymer and Photocycloaddition : A Zn(II) coordination polymer derived from a compound structurally related to this compound exhibited interesting photocycloaddition properties and showed potential for selective luminescence sensing of iron(III) ions and selective absorption of dyes (Hu et al., 2015).
Cancer Diagnosis and Imaging : Compounds structurally related to this compound, such as anti-3-[18F] FACBC, have been used in PET-CT imaging for prostate carcinoma, demonstrating their potential in medical diagnostics (Schuster et al., 2013).
Properties
IUPAC Name |
3-isocyanatocyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-3-6-4-1-5(8)2-4/h4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVAGVVILRBOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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